molecular formula C18H16N2O3S B1618134 N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide CAS No. 56799-96-3

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide

Cat. No.: B1618134
CAS No.: 56799-96-3
M. Wt: 340.4 g/mol
InChI Key: ZXWDVPYOXYJOJH-UHFFFAOYSA-N
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Description

N-[4-(Naphthalen-1-ylsulfamoyl)phenyl]acetamide (CAS 56799-96-3) is a high-purity chemical compound with a molecular formula of C18H16N2O3S and a molecular weight of 340.40 g/mol . This molecule features a naphthalene ring system connected via a sulfonamide bridge to a phenylacetamide group, a structure of significant interest in medicinal chemistry research. The sulfonamide functional group is a key pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs), which are investigated for applications in anticancer, antiepileptic, and anti-glaucoma therapies . The acetamide moiety is also a well-known structural component in analgesic and antipyretic agents, providing a versatile scaffold for the design and synthesis of novel bioactive molecules . As such, this compound serves as a valuable intermediate for researchers in organic synthesis and drug discovery, particularly for constructing molecules with potential enzyme inhibitory activity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate precautions, as it may cause serious eye irritation .

Properties

IUPAC Name

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-13(21)19-15-9-11-16(12-10-15)24(22,23)20-18-8-4-6-14-5-2-3-7-17(14)18/h2-12,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWDVPYOXYJOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308418
Record name N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide
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Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56799-96-3
Record name NSC203886
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Record name N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide
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Record name N4-ACETYL-N1-(1-NAPHTHYL)SULFANILAMIDE
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Preparation Methods

Copper-Catalyzed Sulfonamide Synthesis via Sodium Sulfinates

A prominent and modern method for synthesizing this compound involves copper-catalyzed coupling of sodium 4-acetamidobenzenesulfinate with 1-naphthylamine under mild oxidative conditions. This method was detailed in a 2022 study focusing on functionalized sulfonamide synthesis using copper catalysis.

Reaction Conditions:

  • Reagents: Sodium 4-acetamidobenzenesulfinate (1.5 eq), 1-naphthylamine (1 eq), CuBr2 catalyst (0.15 eq), potassium persulfate (K2S2O8, 1.5 eq), sodium pyrophosphate (Na4P2O7, 0.5 eq)
  • Solvent: Sulfolane and acetic acid mixture
  • Temperature: 60 °C
  • Time: 12 hours
  • Atmosphere: Closed vial with stirring

Procedure Summary:

  • Mix K2S2O8, Na4P2O7, and sodium 4-acetamidobenzenesulfinate in sulfolane and acetic acid.
  • Add 1-naphthylamine and CuBr2 catalyst.
  • Stir the reaction mixture at 60 °C for 12 hours.
  • Monitor reaction progress by TLC.
  • After completion, dilute with ethyl acetate, filter through celite, and wash.
  • Extract organic layer with water and brine, dry over anhydrous Na2SO4.
  • Concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography using dichloromethane/ethyl acetate (5:1) as eluent.

Yield and Purity:

  • Yields reported around 41% for small scale (41.6 mg) and up to 83-88% on 1 mmol scale.
  • Product isolated as a brown solid or white solid depending on scale and purity.

Advantages:

  • Mild reaction conditions.
  • Good functional group tolerance.
  • Avoids use of sulfonyl chlorides, which are more reactive and hazardous.
  • Scalable to at least 1 mmol scale with consistent yields.

Conventional Sulfonamide Formation via Sulfonyl Chloride Intermediates

Traditional methods involve the reaction of sulfonyl chlorides with amines to form sulfonamides. For N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide, this would typically involve:

  • Preparation of naphthalen-1-ylsulfonyl chloride by chlorination of the corresponding sulfonic acid or sulfonate.
  • Reaction of this sulfonyl chloride with 4-acetamidophenyl amine under basic or neutral conditions.
  • Use of solvents such as pyridine or dichloromethane.
  • Heating to moderate temperatures (~80 °C) to facilitate coupling.

While effective, this method involves handling corrosive and moisture-sensitive sulfonyl chlorides and generates HCl as a byproduct, requiring neutralization.

Three-Component and Electrochemical Methods (Emerging Approaches)

Recent research has explored multi-component reactions and electrochemical procedures for sulfonamide synthesis:

  • Three-Component Reaction: Combining amines, sulfur dioxide surrogates (e.g., DABSO), and aryl halides or sulfinates in the presence of oxidants or catalysts to form sulfonamides in a one-pot process.
  • Electrochemical Methods: Using electrochemical oxidation to generate reactive sulfonyl species from sulfinates or thiols, which then couple with amines.

These methods offer greener and potentially more efficient routes but are less established for this specific compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Copper-catalyzed sulfinate coupling Sodium 4-acetamidobenzenesulfinate, 1-naphthylamine, CuBr2, K2S2O8, Na4P2O7 60 °C, 12 h, sulfolane/acetic acid 41-88 Mild, scalable, avoids sulfonyl chlorides Requires oxidants, long reaction time
Sulfonyl chloride method Naphthalen-1-ylsulfonyl chloride, 4-acetamidophenyl amine Pyridine or DCM, ~80 °C Variable Established, straightforward Uses corrosive sulfonyl chloride, HCl byproduct
Three-component reaction Amine, SO2 surrogate (DABSO), aryl halide/sulfinate Various catalysts, mild conditions Emerging One-pot, green chemistry Less established for this compound
Electrochemical synthesis Sulfinate or thiol, amine, electrochemical cell Ambient temperature, no chemical oxidants Emerging Green, no chemical oxidants Requires specialized equipment

Research Findings and Notes

  • The copper-catalyzed method (Section 2) is currently the most detailed and reproducible method reported with clear procedural steps and characterization data, including NMR and chromatographic purification.
  • The reaction mechanism involves copper-mediated oxidative coupling between the sulfinate and amine, facilitated by persulfate oxidant, generating the sulfonamide bond.
  • Purification typically involves column chromatography, with solvents such as dichloromethane and ethyl acetate to isolate the pure compound.
  • Scale-up to 1 mmol scale maintains high yield and purity, indicating potential for preparative synthesis.
  • Alternative methods such as sulfonyl chloride coupling remain viable but are less favored due to safety and environmental concerns.
  • Emerging methods like three-component and electrochemical syntheses offer promising greener alternatives but require further optimization for this specific compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Group

The pharmacological and physicochemical properties of sulfonamide derivatives are highly dependent on substituents attached to the sulfamoyl group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives
Compound Name Substituent on Sulfamoyl Group Key Properties/Activities Reference
N-[4-(Naphthalen-1-ylsulfamoyl)phenyl]acetamide Naphthalen-1-yl Synthesized via Cu catalysis; structural basis for SAR studies
N-[4-(Naphthalen-2-ylsulfamoyl)phenyl]acetamide Naphthalen-2-yl Steric and electronic differences may alter binding vs. 1-naphthyl isomer
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexyl Improved metabolic stability due to aliphatic substituent
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl Enhanced solubility via methoxy group; potential CNS activity
N-{4-[(4-Hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide 4-Hydroxyphenyl-methyl Polar hydroxyl group may improve bioavailability
N-[4-(4-Methylpiperazinyl)sulfonylphenyl]acetamide (Compound 35) 4-Methylpiperazinyl Analgesic activity superior to paracetamol

Pharmacological Activity

  • Analgesic and Anti-inflammatory Effects: Compound 35 (4-methylpiperazinyl substituent) demonstrated significant analgesic activity, outperforming paracetamol in preclinical models . Compounds 36 (N,N-diethylsulfamoyl) and 37 (piperazin-1-ylsulfonyl) showed anti-hypernociceptive effects in inflammatory pain models, suggesting substituent-dependent modulation of COX or TRP channels . The naphthalen-1-yl group in the target compound may enhance binding to pain-related receptors (e.g., 5-HT or opioid receptors), though explicit data are pending .
  • Structural Activity Relationship (SAR) :

    • Positional Isomerism : The naphthalen-1-yl (4q) vs. naphthalen-2-yl (4p) substitution () could influence steric hindrance and electronic distribution, affecting receptor interaction.
    • Electron-Withdrawing/Donating Groups : Methoxy () and hydroxyl () groups alter electron density, impacting solubility and target affinity.

Biological Activity

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide is a sulfonamide derivative recognized for its diverse biological activities , particularly in the fields of antimicrobial and anticancer research. This compound's structure comprises a naphthalene moiety linked to a sulfonamide group, which is known for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Research indicates that it can be effective against pathogens that are resistant to conventional antibiotics. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.67 mg/mL
Escherichia coli6.63 mg/mL
Candida albicans7.50 mg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7). The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cells.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
A-549 (Lung)15.2
MCF-7 (Breast)12.5

The primary mechanism by which this compound exerts its biological effects is through the inhibition of DHFR. This inhibition disrupts folate metabolism, leading to impaired DNA synthesis and ultimately cell death in rapidly dividing cells, such as those found in tumors or bacterial infections.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecular Structure, researchers synthesized various sulfonamide derivatives, including this compound, and evaluated their antimicrobial efficacy against resistant strains of bacteria. The findings indicated that this compound significantly inhibited bacterial growth, suggesting its potential as a new antibiotic agent in treating infections caused by resistant pathogens .

Case Study 2: Anticancer Activity

A preclinical evaluation conducted on the anticancer properties of this compound revealed that it effectively reduced tumor size in xenograft models of lung and breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer drug .

Q & A

Q. How can researchers validate off-target effects identified in high-throughput screens?

  • Methodology :
  • Kinase profiling : Use Eurofins KinaseProfiler™ to test against 100+ kinases.
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide
Reactant of Route 2
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N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide

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